1-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-3-(THIOPHENE-2-CARBONYL)UREA
Overview
Description
1-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-3-(THIOPHENE-2-CARBONYL)UREA is a complex molecule that has gained significant interest in various fields of research due to its unique structure and potential applications. This compound is noted for its combination of a pyrimidine ring with a fluorophenyl and trifluoromethyl group, which enhances its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-3-(THIOPHENE-2-CARBONYL)UREA involves multi-step reactions that typically start with the formation of the pyrimidine core. Key intermediates include the substitution of the fluorophenyl and trifluoromethyl groups onto the pyrimidine ring, followed by the introduction of the thiophene-2-carbonyl and urea moieties. Reaction conditions often involve specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of the synthetic route to minimize costs and maximize efficiency. This involves choosing the right catalysts and solvents, as well as implementing continuous flow reactions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-3-(THIOPHENE-2-CARBONYL)UREA can undergo various chemical reactions:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation states.
Reduction: It can also be reduced, although the conditions for this reaction need to be carefully controlled due to the presence of multiple functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the positions influenced by the fluorophenyl and trifluoromethyl groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions might use reagents like Grignard reagents or halides.
Major Products
The products of these reactions vary based on the conditions used, but generally include modified versions of the original compound with changes at the reactive sites.
Scientific Research Applications
1-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-3-(THIOPHENE-2-CARBONYL)UREA has diverse applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Its structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action largely depends on its interaction with specific molecular targets. In medicinal applications, it might inhibit or activate certain enzymes or receptors, influencing biochemical pathways. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity, allowing it to exert potent biological effects.
Comparison with Similar Compounds
When compared to other similar compounds, 1-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-3-(THIOPHENE-2-CARBONYL)UREA stands out due to its unique combination of functional groups. Similar compounds might include those with either a pyrimidine core or trifluoromethyl and fluorophenyl groups, but rarely both, giving this compound distinctive reactivity and application potential.
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N4O2S/c18-10-5-3-9(4-6-10)11-8-13(17(19,20)21)23-15(22-11)25-16(27)24-14(26)12-2-1-7-28-12/h1-8H,(H2,22,23,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWZGPCRTUXUQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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